N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide
CAS No.:
Cat. No.: VC9111474
Molecular Formula: C19H21N3O5
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O5 |
|---|---|
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]acetamide |
| Standard InChI | InChI=1S/C19H21N3O5/c1-10(23)21-19-20-9-13-14(22-19)5-11(6-15(13)24)12-7-16(25-2)18(27-4)17(8-12)26-3/h7-9,11H,5-6H2,1-4H3,(H,20,21,22,23) |
| Standard InChI Key | WMVPMFGAXCSMSA-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=C(C(=C3)OC)OC)OC |
| Canonical SMILES | CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound’s structure comprises a tetrahydroquinazoline scaffold, a bicyclic system fused with a benzene ring and a partially saturated pyrimidine ring. The 5-oxo group at position 5 and the 3,4,5-trimethoxyphenyl substituent at position 7 are critical for its bioactivity. The acetamide group at position 2 enhances solubility and facilitates interactions with biological targets.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core | Tetrahydroquinazoline (5,6,7,8-tetrahydro) |
| Substituents | 3,4,5-Trimethoxyphenyl (position 7), Acetamide (position 2) |
| Molecular Formula | |
| Molecular Weight | 371.4 g/mol |
Role of the 3,4,5-Trimethoxyphenyl Group
The 3,4,5-trimethoxyphenyl moiety is a hallmark of bioactive molecules, often enhancing binding affinity to enzymes and receptors. Methoxy groups improve lipophilicity and membrane permeability, while their electron-donating effects stabilize interactions with hydrophobic pockets in target proteins . This substituent is shared with potent antitumor agents, such as combretastatin analogs, underscoring its pharmacological relevance .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the condensation of 1,3-cyclopentadione and 3,4,5-trimethoxybenzaldehyde to form a tetrahydroquinazoline intermediate. Subsequent acetylation introduces the acetamide group. Key steps include:
-
Cyclocondensation: Reacting 1,3-cyclopentadione with 3,4,5-trimethoxybenzaldehyde in the presence of a base (e.g., ammonium acetate) yields the tetrahydroquinazoline core.
-
Acetylation: Treatment with acetic anhydride or acetyl chloride introduces the acetamide functionality.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | 1,3-Cyclopentadione, NHOAc, reflux | 65% | |
| Acetylation | Acetic anhydride, pyridine, rt | 78% |
Optimization Challenges
Low yields in cyclocondensation (e.g., 65%) highlight the need for catalyst optimization. Solvent effects and temperature control are critical to minimizing side reactions, such as over-oxidation or dimerization.
| Compound | Mean GI (µM) | Cancer Cell Lines | Reference |
|---|---|---|---|
| 2-(3-Benzyl-6,7-dimethoxy-4-oxo-...) | 7.24 | Breast, Lung, Colon | |
| 5-FU | 22.60 | Broad Spectrum |
Anti-Inflammatory Effects
Quinazolin-4(3H)-ones, including this compound, inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis. Molecular docking studies suggest binding to COX-2’s active site via hydrogen bonds with Arg120 and Tyr355 .
Mechanism of Action: Insights from Molecular Modeling
Enzyme Inhibition
The 3,4,5-trimethoxyphenyl group interacts with hydrophobic residues in enzyme active sites, while the acetamide moiety forms hydrogen bonds with catalytic amino acids. For example, docking studies of similar compounds reveal binding to α-glucosidase’s Tyr158 and Asp307 residues, inhibiting carbohydrate metabolism .
Receptor Interactions
In cancer models, quinazolines disrupt microtubule assembly by binding to tubulin’s colchicine site, akin to combretastatin A-4 . This mechanism arrests cell cycle progression at the G2/M phase, inducing apoptosis .
Applications in Drug Discovery
Cancer Therapeutics
The compound’s dual inhibition of tubulin and enzymes (e.g., COX-2) positions it as a multitarget agent. Hybrid derivatives combining quinazoline and chalcone motifs show enhanced potency and reduced drug resistance .
Anti-Inflammatory Agents
COX-2 selectivity minimizes gastrointestinal toxicity associated with nonsteroidal anti-inflammatory drugs (NSAIDs). Preclinical studies suggest potential for treating arthritis and inflammatory bowel disease .
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